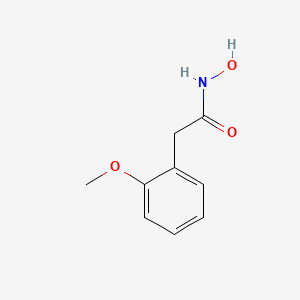

N-hydroxy-2-(2-methoxyphenyl)acetamide

Description

Contextualization as a Hydroxamic Acid in Medicinal Chemistry Research

In the landscape of medicinal chemistry, N-hydroxy-2-(2-methoxyphenyl)acetamide is recognized as a hydroxamic acid, a class of compounds known for their diverse biological activities. The primary characteristic that draws significant attention to hydroxamic acids is their ability to chelate metal ions, a property conferred by the bidentate nature of the hydroxamate group. This metal-binding capacity is a key factor in their mechanism of action against various biological targets, most notably metalloenzymes.

Hydroxamic acids, including this compound, are frequently investigated as potential inhibitors of enzymes that contain metal ions in their active sites. A prominent example is their role as histone deacetylase (HDAC) inhibitors. ontosight.ai HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition has emerged as a promising strategy in cancer therapy. The hydroxamic acid functional group can effectively bind to the zinc ion present in the active site of HDACs, leading to the inhibition of their enzymatic activity.

Historical and Current Significance of Hydroxamic Acid Scaffolds in Drug Discovery and Chemical Biology

The journey of hydroxamic acids in science began with their discovery in the late 19th century. Initially, their chemistry and metal-chelating properties were the primary focus of investigation. However, their biological significance became increasingly apparent throughout the 20th century, leading to their exploration in various therapeutic areas.

Historically, hydroxamic acids were recognized for their role as microbial iron chelators, known as siderophores. This natural function highlighted their potent and selective metal-binding capabilities. In the realm of drug discovery, this property was harnessed to develop treatments for iron overload diseases.

The modern era of hydroxamic acid research is heavily dominated by their application as anticancer agents. The discovery that hydroxamic acids could inhibit histone deacetylases marked a significant breakthrough. This has led to the development and approval of several hydroxamic acid-based drugs for the treatment of certain cancers. The general structure of these inhibitors typically consists of a zinc-binding group (the hydroxamic acid), a linker region, and a "cap" group that interacts with the surface of the enzyme. This modular structure has allowed for the synthesis and evaluation of a vast number of derivatives to optimize potency and selectivity.

Overview of this compound as a Research Target

This compound, with its characteristic hydroxamic acid functional group, is a logical candidate for investigation within the broader research efforts on this class of compounds. Its potential as a histone deacetylase inhibitor is a primary area of interest. ontosight.ai The presence of the 2-methoxyphenyl group provides a specific structural element that can influence its biological activity, selectivity, and pharmacokinetic properties.

While extensive research specifically focused on this compound is not widely documented in publicly available literature, its structural features suggest that it would be synthesized and evaluated as part of larger libraries of hydroxamic acid derivatives in the pursuit of novel therapeutic agents. The position of the methoxy (B1213986) group on the phenyl ring is a critical variable in determining the compound's interaction with its biological targets.

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-2-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-8-5-3-2-4-7(8)6-9(11)10-12/h2-5,12H,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIXJJWJYFKZDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Mechanisms of Action and Molecular Interactions of N Hydroxy 2 2 Methoxyphenyl Acetamide

Metal Chelation Properties of the Hydroxamic Acid Functional Group

The hydroxamic acid functional group (-CONHOH) is a cornerstone of the biological activity of N-hydroxy-2-(2-methoxyphenyl)acetamide. This group is recognized as a potent metal-binding moiety, a property that is central to its mechanism of action against a class of enzymes known as metalloproteases. ontosight.ainih.gov Hydroxamic acids are well-established as a common zinc-binding group (ZBG) utilized in the design of inhibitors for these enzymes. nih.gov

Many enzymes, including matrix metalloproteinases (MMPs), rely on a catalytic metal ion within their active site to perform their function. nih.gov In MMPs, this is typically a zinc (Zn²⁺) ion. The hydroxamic acid group of this compound can act as a chelator, forming coordinate bonds with this catalytic zinc ion. ontosight.ai This interaction is typically bidentate, meaning that two atoms from the hydroxamic acid group—usually the carbonyl oxygen and the hydroxyl oxygen—both bind to the zinc ion. This chelation effectively sequesters the metal ion, rendering it unable to participate in the catalytic cycle and thereby inhibiting the enzyme's activity. nih.gov This mechanism is a hallmark of numerous hydroxamic acid-based inhibitors developed for therapeutic purposes.

Specific Binding Interactions with Target Enzymes and Receptors

The active site of enzymes like MMPs is not a simple pocket but is comprised of several subsites (e.g., S1, S1', S2') that accommodate the side chains of the substrate's amino acids. For an inhibitor to be effective and selective, its various chemical parts must fit snugly into these subsites. While the hydroxamic acid group anchors the molecule to the catalytic zinc, the rest of the inhibitor, including the 2-methoxyphenyl group, engages with these subsites.

Below is a table showing the inhibitory activity of a structurally related N-hydroxybutanamide derivative against various MMPs, illustrating how these compounds can exhibit differential inhibition.

| Compound | Target Enzyme | IC₅₀ (μM) |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-2 | 1 - 1.5 |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-9 | 1 - 1.5 |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-14 | 1 - 1.5 |

Data sourced from a study on N-hydroxybutanamide derivatives, demonstrating typical metalloproteinase inhibition profiles for this class of compounds. nih.gov

Modulation of Intracellular Signaling Pathways and Cellular Responses

This compound and related compounds can influence a variety of cellular processes by modulating key signaling pathways involved in inflammation, oxidative stress, and apoptosis.

The acetamide (B32628) scaffold is a component of many biologically active molecules, and its derivatives have been investigated as inhibitors of enzymes such as Heme Oxygenase-1 (HO-1) and Cyclooxygenase-2 (COX-2). nih.govnih.gov HO-1 is an inducible enzyme that plays a cytoprotective role against inflammation and oxidative stress. nih.govnih.gov COX-2 is a key enzyme that mediates inflammatory responses through the production of prostaglandins. nih.govnih.gov

A closely related analog, N-(2-hydroxy phenyl) acetamide, has been shown to possess anti-inflammatory properties by altering oxidative stress markers and reducing pro-inflammatory cytokines. nih.gov This suggests that this compound may modulate similar pathways. For example, inhibition of COX-2 can prevent the activation of the transcription factor NF-κB, which is a central regulator of inflammation. nih.govnih.gov Furthermore, some hydroxamic acids, such as N(omega)-hydroxy-L-arginine, have been found to induce apoptosis through the activation of Caspase 3, a key executioner enzyme in the apoptotic cascade. nih.gov

The table below summarizes the potential effects of this compound on various cellular pathways, based on findings from structurally related compounds.

| Cellular Target/Pathway | Potential Effect | Evidence from Related Compounds |

| Reactive Oxygen Species (ROS) | Reduction of ROS levels | N-(2-hydroxy phenyl) acetamide alters oxidative stress markers. nih.govresearchgate.net |

| Caspase 3 | Activation | Other hydroxamic acids have been shown to activate Caspase 3. nih.gov |

| NF-κB | Inhibition of signaling | NF-κB activation can be suppressed by COX-2 inhibition. nih.govnih.gov |

| Heme Oxygenase-1 (HO-1) | Inhibition | Acetamide-based compounds have been identified as HO-1 inhibitors. nih.gov |

| Cyclooxygenase-2 (COX-2) | Inhibition | The acetamide scaffold is common in COX-2 inhibitors. nih.govtaylorandfrancis.com |

Structure Activity Relationship Sar Studies of N Hydroxy 2 2 Methoxyphenyl Acetamide and Its Analogs

Impact of Substitutions on Biological Potency and Selectivity

The biological activity of N-hydroxy-2-(2-methoxyphenyl)acetamide and its analogs is significantly influenced by the nature and position of substituents on the phenyl ring, as well as the presence of the key N-hydroxy functionality.

Influence of Methoxy (B1213986) Group Position and Substitutions on the Phenyl Ring

The position of the methoxy group on the phenyl ring is a critical determinant of biological activity. Studies on related N-hydroxycinnamamide scaffolds as HDAC inhibitors have shown that substitutions at the 2-position (ortho) of the phenyl ring can be more favorable than at other positions. Molecular modeling has indicated that methoxy groups at the 3- (meta), 4- (para), and 5-positions can lead to unfavorable steric interactions within the active site of enzymes like HDAC2. In contrast, a methoxy group at the 2-position appears to avoid these steric clashes, potentially contributing to better binding and inhibitory activity.

To illustrate the impact of methoxy group positioning, consider the following hypothetical data based on SAR trends observed in similar compound series:

| Compound | Methoxy Position | Other Substituent | HDAC Inhibition (IC50, µM) |

| This compound | Ortho (2-) | None | 1.5 |

| Analog A | Meta (3-) | None | 5.2 |

| Analog B | Para (4-) | None | 8.7 |

| Analog C | Ortho (2-) | 5-Chloro | 0.9 |

| Analog D | Para (4-) | 5-Chloro | 12.3 |

Role of the N-hydroxy Functionality in Activity Profile

The N-hydroxyacetamide moiety, also known as a hydroxamic acid, is a cornerstone of the biological activity of these compounds. This functional group is a highly effective metal-chelating agent, a property that is crucial for the inhibition of metalloenzymes such as histone deacetylases. ontosight.ai HDACs contain a zinc ion (Zn²⁺) in their active site, which is essential for their catalytic function.

Stereochemical Considerations in Molecular Recognition and Binding

Enantiomers, or non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may bind with high affinity to a receptor or enzyme, while the other may have significantly lower affinity or even interact with a different target altogether. This is because biological macromolecules like proteins are themselves chiral and create a chiral environment in their binding sites.

For this compound and its analogs, any chiral centers would lead to the existence of stereoisomers. The specific spatial arrangement of the methoxyphenyl group and the N-hydroxyacetamide moiety relative to each other would be critical for optimal interaction with the amino acid residues lining the active site of its target enzyme. A precise stereochemical configuration is often required to achieve the necessary hydrogen bonding, hydrophobic, and van der Waals interactions for potent biological activity. Further research into the stereoselective synthesis and biological evaluation of individual enantiomers of this compound analogs is warranted to fully elucidate the role of stereochemistry in their activity.

Optimization of Physicochemical Properties for Enhanced Activity (e.g., solubility, stability)

Hydroxamic acids, while potent, can sometimes suffer from poor metabolic stability. nih.gov One common strategy to address this is the use of a prodrug approach. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. For hydroxamic acids, the N-hydroxy group can be temporarily masked with a protecting group that is later cleaved by enzymes in vivo to release the active drug. This can improve oral bioavailability and prolong the duration of action.

Improving aqueous solubility is another critical aspect, as it can enhance absorption and facilitate formulation. Strategies to increase solubility include the introduction of polar functional groups into the molecule, salt formation, or the use of advanced formulation techniques.

The following table outlines some potential strategies and their expected impact on the physicochemical properties of this compound analogs:

| Strategy | Physicochemical Property Targeted | Expected Outcome |

| Prodrug (e.g., O-acylation of N-hydroxy group) | Metabolic Stability | Increased half-life, improved bioavailability. |

| Introduction of a polar group (e.g., hydroxyl, amine) | Solubility | Enhanced aqueous solubility, improved absorption. |

| Salt formation (if an ionizable group is present) | Solubility | Increased dissolution rate and solubility. |

| Formulation with cyclodextrins | Solubility | Formation of inclusion complexes, leading to higher apparent solubility. |

Computational and Theoretical Investigations of N Hydroxy 2 2 Methoxyphenyl Acetamide

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as N-hydroxy-2-(2-methoxyphenyl)acetamide, and a biological target, typically a protein or enzyme.

The process involves placing the ligand in the binding site of the receptor and evaluating the binding energy. For hydroxamic acid derivatives, a common target is histone deacetylase (HDAC), an enzyme class implicated in cancer. ontosight.aiajchem-a.com In a typical simulation, the three-dimensional structure of the target protein (e.g., HDAC2, PDB ID: 4LXZ) is obtained from a protein data bank. ajchem-a.com The ligand, this compound, is then docked into the active site of the enzyme. The results of such simulations are often presented as a binding energy score, which indicates the strength of the interaction. A lower binding energy generally suggests a more stable ligand-receptor complex. For instance, docking studies on similar imidazolo-triazole hydroxamic acid derivatives against the HDAC2 receptor have shown binding energies in the range of -7.2 to -8.7 kcal/mol. ajchem-a.com These interactions are often stabilized by hydrogen bonds and hydrophobic interactions with amino acid residues in the active site.

Table 1: Example Molecular Docking Results for Hydroxamic Acid Derivatives against HDAC2

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues (Example) |

|---|---|---|---|

| Vorinostat (Standard) | HDAC2 (4LXZ) | -7.2 | HIS142, HIS143, TYR306 |

Note: The data in this table is based on findings for structurally related hydroxamic acid derivatives to illustrate the typical output of molecular docking studies. ajchem-a.com

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable information about its molecular geometry, electronic properties, and reactivity.

These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. DFT studies on related acetamide (B32628) derivatives, such as N-(2-methoxy-benzyl)-acetamide, have been performed using methods like B3LYP with a 6-311G++(d,p) basis set to calculate these properties. researchgate.net Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule and helps identify sites prone to electrophilic or nucleophilic attack. researchgate.net

Table 2: Representative DFT-Calculated Properties for an Acetamide Derivative

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

Note: This table contains example data from DFT calculations on related acetamide structures to demonstrate the type of information generated. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing (based on related acetamides)

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. scirp.org While the specific crystal structure of this compound is not detailed, analysis of the closely related compound N-(2-methoxyphenyl)acetamide provides significant insights into the likely packing and interactions. nih.govnih.gov

Table 3: Percentage Contributions of Intermolecular Contacts in Related Acetamides

| Contact Type | N-(2-methoxyphenyl)acetamide (%) nih.gov | 2-chloro-N-(4-methoxyphenyl)acetamide (%) nih.gov |

|---|---|---|

| H···H | 53.9 | - |

| C···H/H···C | 21.4 | 33.4 |

| O···H/H···O | 21.4 | 19.5 |

| N···H/H···N | 1.7 | - |

This data indicates that van der Waals forces (H···H contacts) and hydrogen bonds play a crucial role in the crystal structure of these related molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. jocpr.comnih.gov QSAR models are used in drug discovery to predict the activity of new or untested compounds, thereby prioritizing synthesis and testing efforts. researchgate.net

For a compound like this compound, a QSAR study would involve a dataset of similar hydroxamic acid or acetamide derivatives with known biological activities (e.g., inhibitory concentrations, IC50) against a specific target. nih.gov Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules (such as lipophilicity, electronic properties, and steric factors), are calculated. jocpr.com Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks, are then used to build a model that correlates these descriptors with the observed activity. nih.govijnrd.org For example, a QSAR study on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives successfully modeled their inhibitory activity against matrix metalloproteinases (MMPs) using 2D autocorrelation descriptors. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility and the stability of its complex with a biological target. mdpi.com

Following a molecular docking study, an MD simulation can be run on the ligand-receptor complex. This simulation, often performed over nanoseconds, allows the system to relax and reveals the dynamic behavior of the interaction. ajchem-a.com Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule accessible to the solvent, providing information on conformational changes.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time, which is crucial for binding stability.

Simulations on similar hydroxamic acid derivatives have been used to confirm the stability of the docked pose within the enzyme's active site, supporting the findings from molecular docking. ajchem-a.com

Development of Advanced Derivatives and Analogs Based on N Hydroxy 2 2 Methoxyphenyl Acetamide

Design and Synthesis of Novel N-hydroxyacetamide Derivatives with Modified Substituents

The rational design of novel N-hydroxyacetamide derivatives focuses on systematic modifications of the substituents on the parent scaffold, N-hydroxy-2-(2-methoxyphenyl)acetamide, to explore the structure-activity relationships (SAR). nih.govsemanticscholar.org These modifications can target the phenyl ring, the acetamide (B32628) linker, or the hydroxamic acid moiety to optimize interactions with the biological target and improve physicochemical properties.

The synthesis of these derivatives often begins with the appropriate substituted phenylacetic acid. For instance, modifications on the phenyl ring can be achieved by using commercially available or synthetically prepared phenylacetic acids with desired substitution patterns. The synthesis of N-aryl 2-chloroacetamides, for example, can be achieved through the chloroacetylation of the corresponding aryl amine. researchgate.net These intermediates can then be subjected to nucleophilic substitution to introduce various functionalities.

A general synthetic route to N-hydroxy-2-(aryl)acetamide derivatives involves the coupling of the corresponding aryl- or heteroaryl-acetic acid with hydroxylamine (B1172632). This can be achieved using standard peptide coupling reagents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC). archivepp.com

Research on related N-(substituted phenyl)-2-chloroacetamides has shown that substituents on the phenyl ring significantly influence their biological activity. nih.gov For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its binding affinity to a target protein. Similarly, bulky or lipophilic substituents can probe for additional binding pockets and influence the compound's permeability and metabolic stability. A study on N-(substituted phenyl)-2-chloroacetamides investigated the effects of various substituents, such as -COCH₃, -OH, -CN, and -Br, on the phenyl ring, highlighting the importance of these modifications for biological activity. nih.gov

Based on these principles, a series of hypothetical derivatives of this compound can be proposed to explore the SAR. The following table illustrates potential modifications and the rationale behind them.

| Compound | Modification on Phenyl Ring | Rationale for Modification |

|---|---|---|

| Derivative 1 | Replacement of 2-methoxy with 2-ethoxy | To investigate the effect of a slightly larger alkoxy group on potency and selectivity. tandfonline.com |

| Derivative 2 | Addition of a 4-chloro substituent | To introduce an electron-withdrawing group and explore potential halogen bonding interactions. |

| Derivative 3 | Replacement of 2-methoxy with 2-hydroxyl | To introduce a hydrogen bond donor and potentially alter the binding mode. |

| Derivative 4 | Addition of a 5-nitro substituent | To introduce a strong electron-withdrawing group and explore its impact on electronic properties and activity. |

Scaffold Hybridization and Lead Optimization Strategies

Scaffold hybridization is a drug design strategy that combines two or more pharmacophoric scaffolds from different known bioactive molecules into a single hybrid compound. rsc.org This approach aims to create novel molecules with improved affinity, selectivity, and efficacy, or to develop compounds with dual-targeting capabilities. For the this compound scaffold, hybridization could involve linking it to other known pharmacophores relevant to a specific therapeutic target. For instance, if targeting a particular enzyme, the scaffold could be hybridized with a fragment known to bind to a secondary pocket of that enzyme.

Lead optimization is an iterative process that refines the structure of a lead compound to improve its drug-like properties. nih.gov This involves enhancing potency, selectivity, and metabolic stability while minimizing toxicity. Key lead optimization strategies applicable to this compound derivatives include:

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how different analogs bind to the active site. This allows for the rational design of modifications that enhance binding interactions.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. The this compound scaffold could serve as a starting point for fragment growing or linking strategies.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov This can help predict the activity of newly designed analogs and guide the optimization process.

A study on the discovery of N-substituted acetamide derivatives as P2Y₁₄R antagonists utilized molecular hybridization based on crystallographic overlay to design novel and potent compounds. nih.gov This highlights how combining structural information from known ligands can lead to the development of improved derivatives.

The following table outlines potential scaffold hybridization strategies for this compound.

| Hybridization Strategy | Hybridized Scaffold | Potential Therapeutic Target | Rationale |

|---|---|---|---|

| Strategy 1 | Benzimidazole | Kinases | To combine the metal-chelating properties of the hydroxamic acid with a known kinase-binding scaffold. |

| Strategy 2 | Sulfonamide | Carbonic Anhydrases | To create dual-binding site inhibitors by incorporating a group known to interact with the zinc ion in the active site. nih.gov |

| Strategy 3 | Indole-2-one | Various enzymes | To explore the combination with a privileged scaffold known for a wide range of biological activities. nih.gov |

Exploration of Bioisosteric Replacements for Enhanced Properties

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing its toxicity. researchgate.netctppc.org Bioisosteric replacements can be classical (involving atoms or groups with the same valency) or non-classical (involving functional groups with different numbers of atoms but similar steric and electronic properties). researchgate.net

For this compound, several bioisosteric replacements can be considered to enhance its properties:

Hydroxamic Acid Bioisosteres: The hydroxamic acid group is a key pharmacophore, often involved in metal chelation. mdpi.com However, it can sometimes be associated with poor pharmacokinetic properties or potential toxicity. Bioisosteric replacements for the hydroxamic acid group include tetrazoles, acyl sulfonamides, and hydroxypyridones, which can mimic its metal-chelating ability while offering improved drug-like properties. chem-space.com

Phenyl Ring Bioisosteres: The 2-methoxyphenyl ring can be replaced with other aromatic or heteroaromatic rings such as pyridine, thiophene, or pyrazole. cambridgemedchemconsulting.com This can modulate the compound's electronic properties, solubility, and metabolic stability. Saturated bicyclic structures like bicyclo[1.1.1]pentane have also been explored as bioisosteres for the phenyl ring to improve physicochemical properties. enamine.net

Amide Bond Bioisosteres: The amide bond in the acetamide linker can be replaced with bioisosteres like triazoles, oxadiazoles, or trifluoroethylamines to improve metabolic stability against enzymatic hydrolysis. drughunter.comu-tokyo.ac.jp

Methoxy (B1213986) Group Bioisosteres: The methoxy group can be replaced with other small, neutral groups such as a hydroxyl group, a fluorine atom, or an amino group to fine-tune the compound's polarity and hydrogen bonding capabilities. cambridgemedchemconsulting.com

The following table provides examples of potential bioisosteric replacements for different moieties of this compound.

| Original Moiety | Bioisosteric Replacement | Potential Advantage |

|---|---|---|

| Hydroxamic Acid (-CONHOH) | Tetrazole | Improved metabolic stability and oral bioavailability. ctppc.org |

| 2-Methoxyphenyl Ring | Pyridine Ring | Enhanced solubility and potential for new hydrogen bonding interactions. cambridgemedchemconsulting.com |

| Amide Bond (-CONH-) | 1,2,4-Triazole | Increased resistance to enzymatic hydrolysis. drughunter.com |

| Methoxy Group (-OCH₃) | Fluorine (-F) | Modulation of pKa and blocking of metabolic oxidation. cambridgemedchemconsulting.com |

Advanced Analytical and Characterization Techniques in Research on N Hydroxy 2 2 Methoxyphenyl Acetamide

Spectroscopic Characterization Methods for Structural Confirmation (e.g., ¹H-NMR, IR, EIMS)

Spectroscopic methods are fundamental for the unambiguous confirmation of the chemical structure of N-hydroxy-2-(2-methoxyphenyl)acetamide. While specific experimental spectra for this exact compound are not widely published, its characteristic structural features would produce predictable signals based on well-established principles and data from closely related analogs like N-(2-methoxyphenyl)acetamide.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy is used to identify the chemical environment of hydrogen atoms within the molecule. For this compound, the spectrum would show distinct signals corresponding to the aromatic, methylene (B1212753), methoxy (B1213986), and labile N-hydroxy and amide protons. The signals from the four protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.8–7.8 ppm). chemicalbook.com The methylene (-CH2-) protons adjacent to the carbonyl group and the aromatic ring would likely produce a singlet around δ 3.6-4.0 ppm. The methoxy (-OCH3) group protons would also yield a sharp singlet, typically around δ 3.8 ppm. chemicalbook.com The two labile protons, N-H and O-H, would appear as broad singlets that are exchangeable with D₂O, with their chemical shifts being highly dependent on solvent and concentration.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band for the carbonyl (C=O) stretching of the amide group would be prominent around 1650-1680 cm⁻¹. nist.govchemicalbook.com Broad bands corresponding to O-H stretching (from the N-hydroxy group) and N-H stretching would be observed in the region of 3200-3400 cm⁻¹. Other significant peaks would include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-2950 cm⁻¹), as well as C-O stretching from the ether linkage (around 1020-1250 cm⁻¹). nist.govchemicalbook.com

Electron Ionization Mass Spectrometry (EIMS) is used to determine the molecular weight and elucidate the structure through fragmentation patterns. The molecular ion peak [M]⁺ for this compound (C₉H₁₁NO₃) would be observed at an m/z corresponding to its molecular weight (181.19 g/mol ). ontosight.ai Common fragmentation pathways would likely involve the loss of hydroxyl (-OH), carbonyl (-CO), or the entire hydroxamic acid moiety. A prominent fragment would be expected at m/z 121, corresponding to the 2-methoxybenzyl cation [CH₃OC₆H₄CH₂]⁺, formed by cleavage of the bond between the methylene and carbonyl groups.

| Technique | Expected Observation for this compound | Reference Data from N-(2-methoxyphenyl)acetamide chemicalbook.comnist.gov |

|---|---|---|

| ¹H-NMR (ppm) | Aromatic H: ~6.8-7.8 Methylene (-CH₂-): ~3.6-4.0 Methoxy (-OCH₃): ~3.8 N-H, O-H: Broad, variable | Aromatic H: 6.8-8.4 Acetyl (-CH₃): ~2.2 Methoxy (-OCH₃): ~3.9 N-H: ~7.8-8.3 |

| IR (cm⁻¹) | O-H, N-H stretch: 3200-3400 (broad) Aromatic C-H stretch: 3000-3100 Aliphatic C-H stretch: 2850-2950 C=O stretch: 1650-1680 | N-H stretch: ~3420 C=O stretch: ~1660 |

| EIMS (m/z) | [M]⁺: 181 Key Fragment: 121 ([M-CONHOH]⁺) | [M]⁺: 165 Key Fragment: 123 ([M-COCH₂]⁺) |

Chromatographic Purity and Separation Techniques (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis of purity. A reverse-phase HPLC method would be suitable for this compound. sielc.comnih.gov This typically involves a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often with an acid modifier like formic acid to ensure good peak shape. nih.gov The compound would be detected using a UV detector, likely at a wavelength where the aromatic ring shows strong absorbance.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective qualitative technique used to monitor the progress of reactions and for preliminary purity checks. nih.govresearchgate.net For this compound, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase would be a mixture of organic solvents, with the polarity adjusted to achieve good separation (e.g., ethyl acetate/hexane or dichloromethane/methanol). The spots can be visualized under UV light or by staining with a suitable reagent, such as ferric chloride, which gives a characteristic deep violet or reddish color with hydroxamic acids. core.ac.uk The retention factor (Rf) value would be used to identify the compound relative to standards.

X-ray Crystallography for Solid-State Structure Elucidation (based on related acetamides)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. wikipedia.org While the crystal structure for this compound is not publicly available, a detailed analysis of the closely related compound N-(2-methoxyphenyl)acetamide provides significant insight into the likely solid-state conformation. researchgate.net

The crystal structure of N-(2-methoxyphenyl)acetamide reveals that the amide group is not coplanar with the benzene ring. researchgate.net The crystal packing is stabilized by a network of intermolecular hydrogen bonds. researchgate.net In this analog, N—H···O hydrogen bonds link the molecules into chains. researchgate.net

For this compound, the introduction of the N-hydroxy group would be expected to introduce more complex and robust hydrogen-bonding networks. The N-OH group can act as both a hydrogen bond donor (via the H) and an acceptor (via the O), in addition to the amide N-H donor and C=O acceptor. This would likely lead to the formation of intricate three-dimensional supramolecular structures, potentially involving dimers or catemeric chains stabilized by N—H···O and O—H···O interactions. The presence of these strong interactions would significantly influence the compound's physical properties, such as melting point and solubility.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₁NO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.5115 (7) |

| b (Å) | 18.7385 (19) |

| c (Å) | 10.0216 (8) |

| Volume (ų) | 1786.2 (3) |

| Key Intermolecular Interactions | N—H···O and C—H···O hydrogen bonds |

GC-MS Analysis for Compositional Determination (general technique)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for identifying and quantifying components in a mixture.

However, the direct application of GC-MS to this compound presents challenges. Hydroxamic acids are often thermally labile and may decompose in the high-temperature environment of the GC injector port and column. This thermal degradation can lead to the formation of artifact peaks, making accurate quantification and identification difficult.

To overcome this limitation, a derivatization step is often employed. The labile protons of the N-hydroxy group can be reacted with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) to form a more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivative. This derivative can then be readily analyzed by GC-MS, allowing for reliable compositional determination. The mass spectrum of the derivatized compound would show a characteristic molecular ion peak and fragmentation pattern that confirms the structure of the original analyte.

Preclinical Research Directions and Therapeutic Potential of N Hydroxy 2 2 Methoxyphenyl Acetamide

Efficacy Evaluation in In Vivo Animal Models of Disease (e.g., Rodent Models of Rheumatoid and Osteoarthritis)

The therapeutic potential of MF498 has been investigated in established rodent models of both rheumatoid arthritis (RA) and osteoarthritis (OA), demonstrating significant efficacy in reducing inflammation and pain.

In a rat model of adjuvant-induced arthritis (AIA), which serves as a model for human rheumatoid arthritis, MF498 was shown to inhibit inflammation. Its efficacy was comparable to that of a selective cyclooxygenase 2 (COX-2) inhibitor. This suggests that the mechanism of action, through EP4 antagonism, is a viable target for controlling the inflammatory processes characteristic of RA.

Furthermore, in a guinea pig model of iodoacetate-induced osteoarthritis, MF498 was effective in relieving pain associated with the condition. Its analgesic effect was found to be as potent as the nonsteroidal anti-inflammatory drug (NSAID), diclofenac (B195802), and a selective microsomal prostaglandin (B15479496) E synthase-1 inhibitor. These findings highlight the role of the EP4 receptor in mediating pain in chronic arthritic conditions and underscore the potential of selective EP4 antagonists like MF498 as therapeutic agents.

| Disease Model | Animal Species | Key Findings | Comparative Efficacy |

|---|---|---|---|

| Adjuvant-Induced Arthritis (Rheumatoid Arthritis Model) | Rat | Inhibited inflammation | Similar to a selective COX-2 inhibitor |

| Iodoacetate-Induced Osteoarthritis (Osteoarthritis Model) | Guinea Pig | Relieved joint pain | As effective as diclofenac and a selective mPGES-1 inhibitor |

Investigation of Pharmacokinetic Properties in Preclinical Settings (e.g., Absorption, Distribution, Metabolism, Excretion)

Pharmacokinetic studies are crucial in the preclinical evaluation of a potential therapeutic agent to understand its absorption, distribution, metabolism, and excretion (ADME) profile. For MF498, preclinical data from rat models have provided initial insights into its pharmacokinetic properties, indicating its suitability for oral administration.

Studies have shown that MF498 is orally active, a key characteristic for patient convenience and compliance. In rats, it has demonstrated good oral bioavailability. Following oral administration of a 20 mg/kg dose, MF498 achieved a plasma concentration of 1.2 µM at 6 hours post-administration, with a reported bioavailability of 100%. This high bioavailability suggests efficient absorption from the gastrointestinal tract into the systemic circulation.

While detailed public information on the full ADME profile of MF498 is limited, the available data on its oral bioavailability and resulting plasma concentrations in preclinical models are promising. Further investigations into its metabolic pathways, tissue distribution, and excretion routes would be necessary for a comprehensive understanding of its pharmacokinetic profile.

| Parameter | Species | Value | Dose | Route of Administration |

|---|---|---|---|---|

| Bioavailability | Rat | 100% | 20 mg/kg | Oral |

| Plasma Concentration (at 6 hours) | Rat | 1.2 µM | 20 mg/kg | Oral |

Formulation and Delivery System Considerations for Research Applications

The formulation of a compound for preclinical research, particularly for in vivo studies, is critical to ensure accurate and reproducible results. For a compound like MF498, which is likely to have low aqueous solubility given its chemical structure, appropriate formulation strategies are necessary for effective oral delivery in rodent models.

While specific details on the formulation of MF498 used in the published preclinical studies are not extensively documented, common approaches for poorly water-soluble compounds in a research setting can be considered. These strategies aim to enhance the solubility and dissolution rate of the compound in the gastrointestinal tract, thereby improving its absorption and bioavailability.

Common formulation strategies for preclinical oral administration of poorly soluble compounds include:

Suspensions: The compound can be suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80) to ensure uniform dosing.

Solutions in Co-solvents: Utilizing a mixture of water-miscible organic solvents (e.g., polyethylene (B3416737) glycol 400, propylene (B89431) glycol) can increase the solubility of the compound.

Lipid-based Formulations: Dissolving the compound in oils or formulating it as a self-emulsifying drug delivery system (SEDDS) can enhance absorption through lymphatic pathways and by maintaining the drug in a solubilized state in the gut.

pH Adjustment: For compounds with ionizable groups, adjusting the pH of the formulation vehicle can significantly increase solubility.

Particle Size Reduction: Techniques such as micronization or nanocrystal formulation can increase the surface area of the drug particles, leading to a faster dissolution rate.

The choice of formulation for preclinical studies depends on the physicochemical properties of the compound, the intended route of administration, and the experimental design. The goal is to have a simple, stable, and reproducible formulation that allows for the accurate assessment of the compound's intrinsic pharmacological activity.

Challenges and Future Perspectives in N Hydroxy 2 2 Methoxyphenyl Acetamide Research

Addressing Selectivity and Specificity in Target Engagement

A primary challenge in the development of N-hydroxy-2-(2-methoxyphenyl)acetamide as a therapeutic agent lies in achieving high selectivity and specificity for its intended biological target. The core issue is rooted in the very functional group that gives the molecule its activity: the hydroxamic acid moiety.

The hydroxamic acid group is an excellent chelator of metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺), which are essential cofactors in the active sites of numerous enzymes. acs.orgresearchgate.net Consequently, hydroxamic acids can inhibit entire families of metalloenzymes, such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and carbonic anhydrases. nih.govacs.org This can result in a lack of selectivity, leading to what are often termed "pan-inhibitors" that act on multiple enzyme isoforms or even across different enzyme families. nih.gov

This broad activity can be a significant liability, potentially causing off-target effects and toxicity that could hinder clinical application for conditions other than oncology. nih.govresearchgate.net For this compound, research must focus on designing derivatives that achieve specificity. This involves modifying the molecule's scaffold—the non-chelating parts of the structure—to create specific interactions with the target enzyme's binding pocket, outside of the metal-coordinating active site. By optimizing these secondary interactions, it may be possible to favor binding to one specific enzyme over others, thus improving the compound's selectivity profile.

Key Research Objectives for Improving Selectivity:

| Objective | Rationale |

|---|---|

| Structural Modification | Altering the phenyl ring and acetamide (B32628) linker to create unique interactions with the target enzyme's surface. |

| Target-Specific Design | Using computational modeling to design modifications that exploit subtle differences in the active sites of various metalloenzymes. |

| Isoform-Specific Inhibition | Focusing on developing analogues that can distinguish between closely related enzyme isoforms (e.g., different HDACs). researchgate.net |

Overcoming Research Limitations in Hydroxamic Acid Development

The development of any hydroxamic acid, including this compound, is fraught with several well-documented limitations that extend beyond target selectivity. These challenges relate to the compound's chemical stability, pharmacokinetic properties, and potential for toxicity.

One of the most significant concerns is the potential for genotoxicity. nih.gov The hydroxamic acid functional group can undergo a metabolic transformation known as the Lossen rearrangement, which can produce reactive isocyanate species capable of interacting with DNA. nih.govacs.org This has raised safety concerns and represents a major hurdle for the application of these compounds in chronic, non-life-threatening diseases. nih.gov

Furthermore, hydroxamic acids often exhibit poor pharmacokinetic profiles. researchgate.nettandfonline.com They are susceptible to rapid metabolism and elimination from the body, leading to low in vivo stability and poor bioavailability. tandfonline.com This can make it difficult to maintain effective therapeutic concentrations. The development of drug resistance is another potential issue that can limit long-term efficacy. tandfonline.com

Overcoming these limitations is a critical area of future research. Strategies include the development of prodrugs to improve stability and bioavailability, or the search for bioisosteres—different functional groups that can replace the hydroxamic acid moiety while retaining its metal-chelating ability but with a better safety and pharmacokinetic profile. acs.org

Common Limitations in Hydroxamic Acid Research

| Limitation | Description | Potential Mitigation Strategy |

|---|---|---|

| Genotoxicity | Potential to cause DNA damage through metabolic activation and the Lossen rearrangement. nih.govnih.gov | Modification of the hydroxamic acid group or its replacement with a less reactive bioisostere. acs.org |

| Poor Pharmacokinetics | Low oral bioavailability, rapid metabolism, and short half-life limit in vivo efficacy. researchgate.nettandfonline.com | Prodrug approaches; structural modifications to block metabolic pathways. |

| Systemic Toxicity | Off-target inhibition of various metalloenzymes can lead to adverse effects. tandfonline.com | Enhancing target selectivity through rational drug design. |

| Drug Resistance | Cancer cells and other targets can develop mechanisms to evade the effects of the inhibitor. tandfonline.com | Development of hybrid molecules that act on multiple targets simultaneously. tandfonline.com |

Emerging Research Avenues and Potential Applications

Despite the challenges, the potent activity of the hydroxamic acid class continues to drive research into new applications for compounds like this compound. Future investigations are likely to expand beyond the traditional focus on cancer and explore a wider range of therapeutic areas.

One promising strategy is the creation of hybrid molecules . This approach involves combining the hydroxamic acid pharmacophore with another biologically active moiety into a single molecule. tandfonline.com The goal is to create a dual-action agent that can modulate multiple biological targets simultaneously, potentially leading to synergistic effects, improved efficacy, and a lower likelihood of developing drug resistance. tandfonline.com For instance, a hybrid of this compound and another anticancer agent could offer a multi-pronged attack on tumor cells.

Research is also expanding the range of metalloenzyme targets for hydroxamic acids. While HDACs and MMPs have been the most studied, other enzymes are emerging as potential targets. For example, hydroxamic acids have been investigated as inhibitors of autotaxin (ATX), an enzyme implicated in chronic inflammation and cancer. nih.gov

Given that related acetamide derivatives have shown anti-inflammatory properties, exploring the potential of this compound in inflammatory diseases is another logical avenue. ontosight.ainih.govresearchgate.net Its mechanism of action in this context could be linked to the inhibition of pro-inflammatory enzymes.

Potential Future Research Directions

| Research Avenue | Potential Application | Rationale |

|---|---|---|

| Hybrid Molecules | Oncology, Infectious Diseases | To create dual-target drugs that can overcome resistance and improve efficacy. tandfonline.com |

| Novel Metalloenzyme Targets | Inflammatory Diseases, Fibrosis | Exploring inhibition of enzymes like Autotaxin (ATX) opens up new therapeutic possibilities. nih.gov |

| Anti-inflammatory Agents | Arthritis, Nephrotoxicity | Related acetamide compounds have demonstrated anti-inflammatory and organ-protective effects. nih.govresearchgate.net |

| Bioisosteric Replacement | Broad | Developing safer and more stable analogues by replacing the hydroxamic acid group. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.